molecular formula C23H27N3O3S B12295062 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane

Cat. No.: B12295062
M. Wt: 425.5 g/mol
InChI Key: WJLNUWNCHAHJJF-UHFFFAOYSA-N
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Description

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is a complex organic compound with significant applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves multiple steps, starting from simpler organic compounds. The process typically includes:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable precursor with thioamide to form the thiazole ring.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydroxyhexane Backbone: This involves the coupling of the thiazole derivative with a hydroxyhexane precursor under specific conditions to ensure the correct stereochemistry.

    Final Coupling and Protection: The final step involves the coupling of the intermediate with a protecting group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: As an intermediate in the synthesis of Ritonavir, it plays a crucial role in HIV/AIDS treatment.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of Ritonavir. Ritonavir inhibits the HIV protease enzyme, preventing the maturation of viral particles. The molecular targets include the active site of the HIV protease, and the pathways involved are those related to viral replication and protein processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is unique due to its specific stereochemistry and functional groups, which make it an essential intermediate in the synthesis of Ritonavir. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLNUWNCHAHJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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